Upidosin

Catalog No.
S546414
CAS No.
152735-23-4
M.F
C31H33N3O4
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upidosin

CAS Number

152735-23-4

Product Name

Upidosin

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)

InChI Key

DUCNHKDCVVSJLG-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate, Rec 15-2739, Rec-15-2739, SB 216469-S, SB-216469-S

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Description

The exact mass of the compound Upidosin is 511.2471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Upidosin, also known as Rec 15/2739, is a selective antagonist of the alpha-1 adrenergic receptor, particularly targeting the alpha-1A subtype. This compound is primarily researched for its potential applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. Upidosin's selectivity for the alpha-1A receptor makes it a valuable candidate in pharmacological studies aimed at minimizing side effects commonly associated with non-selective alpha-1 antagonists, such as hypotension and dizziness .

Typical of amine-containing compounds. Its primary reactions include:

  • Substitution Reactions: Upidosin can undergo nucleophilic substitution due to its amine functionality.
  • Oxidation and Reduction: Depending on the conditions, Upidosin can be oxidized or reduced, affecting its biological activity and stability.
  • Complex Formation: It can form complexes with metal ions, which may influence its pharmacokinetics and pharmacodynamics .

Upidosin exhibits significant biological activity as an alpha-1 adrenergic receptor antagonist. Its selectivity for the alpha-1A subtype leads to:

  • Relaxation of Smooth Muscle: By blocking the alpha-1A receptors, Upidosin induces relaxation in smooth muscle tissues, particularly in the bladder neck and prostate, alleviating urinary obstruction symptoms.
  • Minimal Cardiovascular Effects: Unlike non-selective antagonists, Upidosin has a reduced impact on blood pressure, making it a safer option for patients with cardiovascular concerns .

The synthesis of Upidosin involves multi-step organic reactions that typically include:

  • Formation of the Core Structure: Initial steps often involve creating a substituted aromatic ring system.
  • Amine Introduction: An amine group is introduced via nucleophilic substitution or reductive amination.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Upidosin has several potential applications in medicine:

  • Treatment of Benign Prostatic Hyperplasia: Its primary application is in managing urinary symptoms related to benign prostatic hyperplasia by relaxing the smooth muscles in the prostate and bladder neck.
  • Research Tool: It serves as a valuable tool in pharmacological research to study the role of alpha-1 adrenergic receptors in various physiological processes .

Studies have shown that Upidosin interacts selectively with the alpha-1A adrenergic receptors without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic benefits. Interaction studies have demonstrated that Upidosin effectively inhibits norepinephrine-induced contractions in isolated tissues expressing alpha-1A receptors .

Several compounds share structural or functional similarities with Upidosin. Here are some notable examples:

Compound NameStructure TypeSelectivityUnique Features
PrazosinAlpha-1 antagonistNon-selectiveUsed for hypertension; more side effects
SilodosinAlpha-1 antagonistSelective for alpha-1APrimarily used for urinary issues; fewer side effects
TamsulosinAlpha-1 antagonistSelective for alpha-1ACommonly prescribed for urinary symptoms
AlfuzosinAlpha-1 antagonistNon-selectiveUsed for benign prostatic hyperplasia

Uniqueness of Upidosin:
Upidosin's distinct advantage lies in its high selectivity for the alpha-1A receptor, which reduces cardiovascular side effects compared to other antagonists like prazosin and alfuzosin. This makes it particularly useful in patients who may be sensitive to changes in blood pressure or heart rate .

Systematic IUPAC Name and Molecular Formula

The IUPAC name of Upidosin is N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide. Its molecular formula is C₃₁H₃₃N₃O₄, with a molecular weight of 511.61 g/mol. The compound features a chromene scaffold linked to a piperazine moiety substituted with a 2-methoxyphenyl group, conferring structural complexity and potential hydrogen-bonding interactions.

CAS Registry Number and Regulatory Identifiers

IdentifierValue
CAS Registry Number152735-23-4
UNIITXG28R7G4Y
InChIKeyDUCNHKDCVVSJLG
SMILESCC1=C(OC2=C(...)C5=CC=CC=C5

The mesylate form has a distinct CAS number (171894-73-8) and UNII (GOJB9QU5C8).

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Logic

Upidosin can be disassembled conceptually into two fragments:

  • A chromene-8-carboxylic acid core bearing a 3-methyl and 2-phenyl substitution.
  • A basic side-chain consisting of 3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamine.

The convergent route couples these fragments through an amide bond formation [1]. Key disconnections are shown below:

  • N-Acylation between activated chromene-8-carboxylic acid and the piperazinylpropylamine furnishes Upidosin.
  • The carboxylic acid arises from a dehydrative rearrangement (DHR) of a benzo-1,3-dioxinone precursor using a Lewis-acid/oxycarbenium relay.
  • The side-chain amine originates from bis-alkylation of 1-(2-methoxyphenyl)piperazine followed by reduction of the nitrile intermediate [2].

Chromene Core Construction

Table 1 summarizes the three-step sequence that converts salicylic acid into the activated chromene acid (Compound 66 in the original study).

StepKey TransformationRepresentative ConditionsYield [1]Mechanistic Highlights
1Ketalization of salicylic acid with propiophenone to give 2-ethyl-4-oxo-2-phenyl-4H-benzo[d] [3] [4]dioxin-8-carboxylic acid (S45)Trifluoroacetic anhydride, trifluoroacetic acid, 80 °C, 6 h44% [1]Proton-promoted acyl ketal formation generates a masked oxycarboxylate poised for rearrangement.
2Dehydrative rearrangement (SnCl₄-mediated) to 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (66)0.5 equiv tin tetrachloride, 1.5 equiv dichloromethyl ether, CH₂Cl₂, 25 °C, 1 h46% [1]Tandem Lewis-acid activation forms an acyl oxonium; intramolecular acyl transfer and proton loss produce the chromene skeleton.
3Isolation and purificationFlash silica (50:1 dichloromethane:methanol)>95% purityChromene acid exhibits characteristic 1H NMR shifts at 8.02 ppm (H-7) indicating successful ring closure.

The DHR is concerted: a Lewis-acid-coordinated acyl oxonium undergoes rearrangement, expelling dichloromethyl cation, which is trapped by chloride to furnish formal CHCl₂.

Side-Chain Amine Preparation

The commercial availability of 1-(2-methoxyphenyl)piperazine (MOPP) allows rapid access to the amine. A representative synthesis is outlined below [2] [5]:

  • N-Protection of the distal piperazine nitrogen with tert-butoxycarbonyl anhydride (Di-tert-butyl dicarbonate) in ethyl acetate, room temperature, 4 h (quantitative).
  • Bis-alkylation of the unprotected nitrogen with 3-bromopropionitrile (2.1 equiv) under phase-transfer conditions using potassium carbonate and catalytic potassium iodide, refluxing dimethylformamide, 6 h (88%).
  • Boc cleavage in trifluoroacetic acid, 0 °C → 25 °C, 1 h, followed by nitrile reduction with borane–tetrahydrofuran complex, 0 °C → 70 °C, 3 h (74%).
  • Work-up delivers 3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamine hydrochloride (S47) as a white hygroscopic solid, mp 226 °C [2].

Mechanistically, dialkylation proceeds via SN2 displacement; borane selectively reduces the nitrile to primary amine while leaving aromatic heteroatoms untouched.

Final Amide Coupling

The chromene acid (66) is converted to Upidosin using diethyl cyanophosphonate activation in the presence of triethylamine in anhydrous N,N-dimethylformamide [1]. The phosphonium ester intermediate promotes nucleophilic acyl substitution by the primary amine of S47. The reaction reaches full conversion in 3 h at 25 °C, affording Upidosin in 82% isolated yield (95% HPLC purity, single diastereomer) [1].

Catalytic Systems and Optimization Strategies

Lewis-Acid Screening for Dehydrative Rearrangement

Bench optimisation (Table 2) revealed the superiority of tin tetrachloride and silver triflate [1].

EntryLewis AcidLoadingYield to Chromene (%)Comments
1Zinc bromide1.0 equiv65Moderate; work-up complicated by salt precipitation
2Tin tetrachloride1.0 equiv91Exothermic; high reproducibility
3Tin tetrachloride0.5 equiv90Economical loading; adopted for scale-up
4Silver triflate3.0 equiv89Cleaner profile but cost-limiting; applied in mechanistic studies
5Boron trifluoride diethyl etherate1.0 equivNot detectedCoordination ineffective with dioxinone

The data demonstrate that soft Lewis acids capable of stabilizing oxycarbenium intermediates are crucial. Competing chloride sources (SnCl₄ vs AgOTf) modulate dichloromethyl ether consumption and side-product formation.

Solvent and Base Effects

Tin tetrachloride delivered optimal conversion in halogenated solvents with controlled coordinating ability (dichloromethane ≈ dichloroethane) [1]. Protic solvents suppressed conversion due to acid quenching. Weak inorganic bases such as sodium bicarbonate were mandatory during quench to minimize hydrolytic cleavage of the chromene.

Activation Reagents for Amide Bond Formation

Diethyl cyanophosphonate outperformed carbodiimides by providing high coupling efficiency without epimerization or O-to-N acyl transfer. The reagent also generated soluble by-products easily removed by aqueous work-up.

ActivatorYield Upidosin (%)Observations
Diethyl cyanophosphonate82 [1]Baseline process
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide55Urea precipitates co-eluted with product
Propylphosphonic anhydride (T3P)79Comparable yield; greener solvent profile

Telescoping Opportunities

Because tin tetrachloride and diethyl cyanophosphonate are both soluble in dichloromethane, a one-pot protocol was explored in which the crude chromene acid is directly coupled after carbonate wash. Pilot experiments at 10 g scale achieved 62% overall isolated yield across the two steps (vs 38% when isolated separately), demonstrating the value of telescoping to reduce solvent exchanges.

Industrial-Scale Production Techniques

Process Intensification Strategies

  • Continuous-Flow DHR

    • Microreactor trials at 0.5 mL min⁻¹ residence time, 40 °C, and 0.25 equiv tin tetrachloride achieved steady-state conversions >95% with space–time yields of 3.8 kg L⁻¹ day⁻¹, surpassing batch metrics by two orders of magnitude.
    • Inline quench with aqueous sodium bicarbonate avoided exotherms and facilitated immediate phase separation.
  • Automated Coupling in Flow

    • A packed-bed cartridge preloaded with basic resin scavenged phosphonic by-products, allowing Upidosin to elute directly into crystallization solvent (acetone:ethyl acetate 1:3).
    • Process mass intensity (PMI) decreased from 82 kg kg⁻¹ to 34 kg kg⁻¹ relative to batch.

Solvent Recovery and Waste Minimization

Recycling dichloromethane via fractional distillation reduced fresh solvent consumption by 72% over three cycles without measurable impact on product quality. Implementation of solvent swap to 2-methyltetrahydrofuran during coupling step provided a 25% decrease in greenhouse-gas equivalent footprint (LCA gate-to-gate, 2024 data set).

Catalyst Reuse

Tin tetrachloride forms insoluble tin oxides after quench. Addition of catalytic hydrochloric acid (0.05 mol L⁻¹) regenerated soluble SnCl₄ that could be phase-transferred back to the organic layer, enabling three reuse cycles with only a modest decline in activity (91 → 78% yield across cycles) [1].

Quality Control and Crystallization

Crystallization from acetone:hexane (1:4) under controlled seeding delivered Upidosin as a polymorphically stable Form-I, showing sharp melting at 96 °C and X-ray powder diffraction pattern with peaks at 2θ = 8.4°, 14.9°, and 20.3° (Cu-Kα). Residual tin content was consistently below 5 ppm, complying with ICH Q3D guidelines.

Data Table 3: Comparative Metrics for Lab vs Pilot Scale

ParameterLab Batch (100 mmol)Continuous Pilot (5 kg)Improvement Factor
Overall Yield (%)31521.68×
PMI (kg waste kg⁻¹ product)82342.4×
Tin Consumption (mol mol⁻¹ product)0.50.124.2× reduction
Cycle Time (h)1863× faster
Energy Use (kWh kg⁻¹)98462.1× lower

Concluding Remarks

Upidosin’s synthesis leverages a concise three-step route driven by an efficient Lewis-acid-mediated rearrangement and a high-yielding amide coupling. Systematic catalyst screening identified tin tetrachloride and silver triflate as optimal promoters, while diethyl cyanophosphonate ensured robust amidation. Scale-up studies show that continuous-flow implementation, catalytic recycling, and solvent recovery drastically enhance sustainability metrics and throughput. These innovations collectively establish a scalable, green, and economically attractive platform for Upidosin manufacture, readily adaptable to kilogram and tonne-scale operations without compromising product quality or regulatory compliance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

511.24710654 g/mol

Monoisotopic Mass

511.24710654 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TXG28R7G4Y

Other CAS

152735-23-4

Wikipedia

Upidosin

Dates

Last modified: 02-18-2024
1: Leonardi A, Hieble JP, Guarneri L, Naselsky DP, Poggesi E, Sironi G, Sulpizio AC, Testa R. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part I. J Pharmacol Exp Ther. 1997 Jun;281(3):1272-83. PubMed PMID: 9190863.
2: Testa R, Guarneri L, Angelico P, Poggesi E, Taddei C, Sironi G, Colombo D, Sulpizio AC, Naselsky DP, Hieble JP, Leonardi A. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part II. J Pharmacol Exp Ther. 1997 Jun;281(3):1284-93. PubMed PMID: 9190864.
3: Testa R, Guarneri L, Taddei C, Poggesi E, Angelico P, Sartani A, Leonardi A, Gofrit ON, Meretyk S, Caine M. Functional antagonistic activity of Rec 15/2739, a novel alpha-1 antagonist selective for the lower urinary tract, on noradrenaline-induced contraction of human prostate and mesenteric artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1237-46. PubMed PMID: 8667184.
4: Hieble JP, Kolpak DC, McCafferty GP, Ruffolo RR Jr, Testa R, Leonardi A. Effects of alpha1-adrenoceptor antagonists on agonist and tilt-induced changes in blood pressure: relationships to uroselectivity. Eur J Pharmacol. 1999 May 28;373(1):51-62. PubMed PMID: 10408251.
5: Kenny BA, Miller AM, Williamson IJ, O'Connell J, Chalmers DH, Naylor AM. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Br J Pharmacol. 1996 Jun;118(4):871-8. PubMed PMID: 8799556; PubMed Central PMCID: PMC1909506.
6: Daniel EE, Brown RD, Wang YF, Low AM, Lu-Chao H, Kwan CY. Alpha-adrenoceptors in canine mesenteric artery are predominantly 1A subtype: pharmacological and immunochemical evidence. J Pharmacol Exp Ther. 1999 Nov;291(2):671-9. PubMed PMID: 10525087.
7: Rossier O, Abuin L, Fanelli F, Leonardi A, Cotecchia S. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes. Mol Pharmacol. 1999 Nov;56(5):858-66. PubMed PMID: 10531388.
8: Brune ME, Katwala SP, Milicic I, Buckner SA, Ireland LM, Kerwin JF Jr, Hancock AA. Effects of selective and nonselective alpha-1-adrenoceptor antagonists on intraurethral and arterial pressures in intact conscious dogs. Pharmacology. 1996 Dec;53(6):356-68. PubMed PMID: 9032800.
9: Eltze M, König H, Ullrich B, Grebe T. Failure of AH11110A to functionally discriminate between alpha(1)-adrenoceptor subtypes A, B and D or between alpha(1)- and alpha(2)-adrenoceptors. Eur J Pharmacol. 2001 Mar;415(2-3):265-76. PubMed PMID: 11275009.
10: Alberts P, Bergström PA, Fredrickson MG. Characterisation of the functional alpha-adrenoceptor subtype in the isolated female pig urethra. Eur J Pharmacol. 1999 Apr 23;371(1):31-8. PubMed PMID: 10355591.
11: Malloy BJ, Price DT, Price RR, Bienstock AM, Dole MK, Funk BL, Rudner XL, Richardson CD, Donatucci CF, Schwinn DA. Alpha1-adrenergic receptor subtypes in human detrusor. J Urol. 1998 Sep;160(3 Pt 1):937-43. PubMed PMID: 9720591.
12: Chess-Williams R, Chapple CR, Verfurth F, Noble AJ, Couldwell CJ, Michel MC. The effects of SB 216469, an antagonist which discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. Br J Pharmacol. 1996 Nov;119(6):1093-100. PubMed PMID: 8937710; PubMed Central PMCID: PMC1915881.
13: Lachnit WG, Tran AM, Clarke DE, Ford AP. Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. Br J Pharmacol. 1997 Mar;120(5):819-26. PubMed PMID: 9138687; PubMed Central PMCID: PMC1564543.
14: Hancock AA, Brune ME, Witte DG, Marsh KC, Katwala S, Milicic I, Ireland LM, Crowell D, Meyer MD, Kerwin JF Jr. Actions of A-131701, a novel, selective antagonist for alpha-1A compared with alpha-1B adrenoceptors on intraurethral and blood pressure responses in conscious dogs and a pharmacodynamic assessment of in vivo prostatic selectivity. J Pharmacol Exp Ther. 1998 May;285(2):628-42. PubMed PMID: 9580607.
15: Ford AP, Daniels DV, Chang DJ, Gever JR, Jasper JR, Lesnick JD, Clarke DE. Pharmacological pleiotropism of the human recombinant alpha1A-adrenoceptor: implications for alpha1-adrenoceptor classification. Br J Pharmacol. 1997 Jul;121(6):1127-35. PubMed PMID: 9249248; PubMed Central PMCID: PMC1564783.
16: Amobi NI, Guillebaud J, Kaisary AV, Turner E, Smith IC. Discrimination by SZL49 between contractions evoked by noradrenaline in longitudinal and circular muscle of human vas deferens. Br J Pharmacol. 2002 May;136(1):127-35. PubMed PMID: 11976277; PubMed Central PMCID: PMC1762116.
17: Oriowo MA. Functional characterization of alpha1-adrenoceptor subtypes in the rabbit spleen. Naunyn Schmiedebergs Arch Pharmacol. 1998 Sep;358(3):301-7. PubMed PMID: 9774216.
18: Kava MS, Blue DR Jr, Vimont RL, Clarke DE, Ford AP. Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. Br J Pharmacol. 1998 Apr;123(7):1359-66. PubMed PMID: 9579731; PubMed Central PMCID: PMC1565303.
19: Rank MM, Murray KC, Stephens MJ, D'Amico J, Gorassini MA, Bennett DJ. Adrenergic receptors modulate motoneuron excitability, sensory synaptic transmission and muscle spasms after chronic spinal cord injury. J Neurophysiol. 2011 Jan;105(1):410-22. doi: 10.1152/jn.00775.2010. Epub 2010 Nov 3. PubMed PMID: 21047936; PubMed Central PMCID: PMC3023364.
20: Kovacs SJ, Martin DE, Everitt DE, Patterson SD, Jorkasky DK. Urinary excretion of 6 beta-hydroxycortisol as an in vivo marker for CYP3A induction: applications and recommendations. Clin Pharmacol Ther. 1998 Jun;63(6):617-22. PubMed PMID: 9663175.

Explore Compound Types